N-(3,4-Diethoxy-5-methylphenyl)acetamide

Description

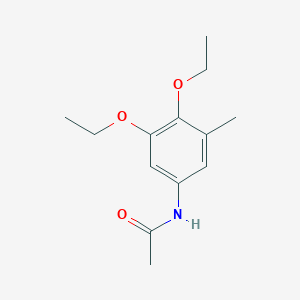

N-(3,4-Diethoxy-5-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two ethoxy groups at positions 3 and 4, a methyl group at position 5, and an acetamide moiety at the nitrogen atom. The ethoxy and methyl substituents likely influence its lipophilicity, metabolic stability, and target-binding affinity compared to simpler acetamides .

Properties

CAS No. |

90257-12-8 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

N-(3,4-diethoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C13H19NO3/c1-5-16-12-8-11(14-10(4)15)7-9(3)13(12)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15) |

InChI Key |

APISWFLBNVXMKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)NC(=O)C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Acyl Substitution: One common method for synthesizing N-(3,4-Diethoxy-5-methylphenyl)acetamide involves the nucleophilic acyl substitution of an acyl chloride or anhydride with an amine. For instance, 3,4-diethoxy-5-methylaniline can react with acetyl chloride in the presence of a base such as pyridine to form the desired amide.

Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles. The nitrile group can be converted to an amide under controlled conditions using water and an acid or base catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic acyl substitution method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,4-Diethoxy-5-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-Diethoxy-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit bioactivity that could be harnessed for therapeutic purposes.

Medicine: Preliminary studies suggest that this compound could have applications in drug development. Its structure allows for modifications that could enhance its efficacy and reduce side effects.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,4-Diethoxy-5-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Methyl Groups

N-(3,4-Dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide ()

- Structure : Contains methoxy groups (instead of ethoxy) and a phenethyl chain.

- Synthesis : Synthesized via DCM-mediated reactions with 88% yield, followed by Grignard addition (40% yield). The ethoxy groups in the target compound may complicate synthesis due to steric hindrance or reactivity differences.

- Physicochemical Properties: Methoxy groups confer moderate lipophilicity.

N-(3,4-Dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide ()

- Structure : Includes a sulfur-containing imidazole ring and methoxy groups.

- Key Difference : The sulfur atom in the imidazole ring may increase redox activity or metabolic susceptibility compared to the purely aromatic target compound.

Heterocyclic vs. Aromatic Acetamides

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide ()

- Structure : Benzothiazole core with trifluoromethyl and trimethoxy phenyl groups.

- Activity : Trifluoromethyl groups enhance metabolic stability and binding affinity in many drug candidates. The target compound’s lack of a heterocyclic core may reduce enzymatic targeting but improve synthetic accessibility .

Acetazolamide ()

- Structure : Thiadiazole sulfonamide core with acetamide.

- Properties: Molecular weight 222.2; solubility in methanol (1:200) and chloroform (1:35). The target compound’s larger substituents (diethoxy, methyl) may reduce aqueous solubility compared to acetazolamide’s compact structure .

CDK5/p25 Inhibitors ()

- Example Compound : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide.

- Activity : IC50 = 42 ± 1 nM against CDK5/p23.

- Comparison : The target compound’s lack of a triazolothiadiazole ring may limit kinase inhibition but reduce off-target effects. Ethoxy groups could modulate selectivity for other targets .

Table 1: Substituent Effects on Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.